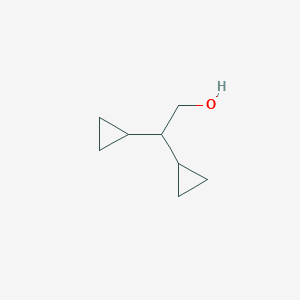

2,2-Dicyclopropylethanol

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 2,2-Dicyclopropylethanol is represented by the InChI code1S/C8H14O/c9-5-8(6-1-2-6)7-3-4-7/h6-9H,1-5H2 . This indicates that the compound has a molecular weight of 126.2 and consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 126.2 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Intramolecular Interactions

- Intramolecular Interaction with Cyclopropane Rings : Research by Ōki, Iwamura, Murayama, and Oka (1969) explored the intramolecular interaction between hydroxyl groups and cyclopropane rings. They found that 2,2-dicyclopropylethanol shows evidence of this interaction, which is important in understanding the molecular behavior of such compounds (Ōki et al., 1969).

Ring Transformation in Chemical Synthesis

- Palladium-Catalyzed Ring Enlargement : Shi, Liu, and Tang (2006) described a process where methylenecyclopropanes were converted to cyclobutenes under palladium acetate catalysis, a transformation relevant to compounds like this compound. This research contributes to our understanding of ring transformation in organic synthesis (Shi, Liu, & Tang, 2006).

Drug Delivery Systems

- Polyurethane-based Nanocapsules : Bouchemal et al. (2004) investigated polyurethane polymers and poly(ether urethane) copolymers as drug carriers. These polymers, synthesized using compounds like this compound, are vital in medical and cosmetic applications due to their encapsulation capabilities for sensitive substances like alpha-tocopherol (Bouchemal et al., 2004).

Material Science Applications

- Synthesis of Polyurethanes : In the field of material science, research by Lee and Park (2001) on the synthesis of polyurethanes containing a tricyanocyclopropane group demonstrates the versatility of this compound in creating novel materials with potential applications in piezoelectric devices (Lee & Park, 2001).

Safety and Hazards

The compound is associated with several hazard statements: H227, H315, H319, H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2,2-dicyclopropylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-8(6-1-2-6)7-3-4-7/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQNBBUSRZYARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

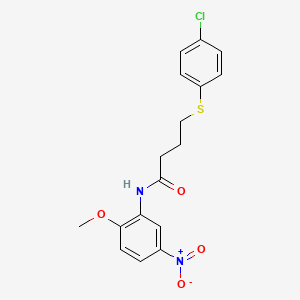

Synthesis routes and methods I

Procedure details

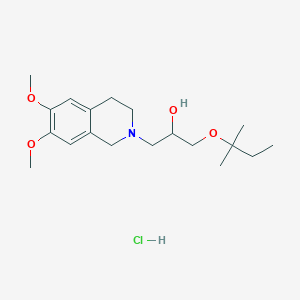

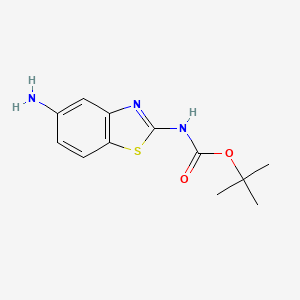

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B2459966.png)

![N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B2459967.png)

![2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2459969.png)

![3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2459975.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2459976.png)

![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2459978.png)

![5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459981.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2459985.png)